17-Hydroxy-3,20-dioxopregn-4-en-21-yl 4-oxo-4-[(2-phenylethyl)amino]butanoate
説明
The compound “17-Hydroxy-3,20-dioxopregn-4-en-21-yl 4-oxo-4-[(2-phenylethyl)amino]butanoate” is a synthetic pregnane derivative characterized by a steroidal core (17-hydroxy-3,20-dioxopregn-4-en-21-yl) esterified at the 21-position with 4-oxo-4-[(2-phenylethyl)amino]butanoic acid. This structure combines a corticosteroid-like backbone with a modified ester side chain containing a phenylethylamino substituent. The phenylethylamino moiety may confer hydrogen-bonding capabilities or enhance lipophilicity, distinguishing it from simpler esters like acetates or butyrates .
特性
分子式 |
C33H43NO6 |
|---|---|
分子量 |
549.7 g/mol |
IUPAC名 |
[2-[(8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-oxo-4-(2-phenylethylamino)butanoate |
InChI |
InChI=1S/C33H43NO6/c1-31-16-12-24(35)20-23(31)8-9-25-26(31)13-17-32(2)27(25)14-18-33(32,39)28(36)21-40-30(38)11-10-29(37)34-19-15-22-6-4-3-5-7-22/h3-7,20,25-27,39H,8-19,21H2,1-2H3,(H,34,37)/t25-,26+,27+,31+,32+,33+/m1/s1 |
InChIキー |
SQZLURXSKWOJNM-MXCDKWNYSA-N |
異性体SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@]4(C(=O)COC(=O)CCC(=O)NCCC5=CC=CC=C5)O)C |
正規SMILES |
CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4(C(=O)COC(=O)CCC(=O)NCCC5=CC=CC=C5)O)C |
製品の起源 |
United States |
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 17-Hydroxy-3,20-dioxopregn-4-en-21-yl 4-oxo-4-[(2-phenylethyl)amino]butanoate involves multiple steps. One common method starts with the precursor 17-Hydroxy-3,20-dioxopregn-4-en-21-yl acetate. This compound undergoes a series of chemical reactions, including esterification and amidation, to introduce the 4-oxo-4-[(2-phenylethyl)amino]butanoate moiety .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific solvents to facilitate the reactions .
化学反応の分析
科学研究での応用
化学: この化合物は、類似のステロイド化合物の同定と定量化のための分析化学における標準物質として使用されます.
生物学: 生物学的研究では、ステロイド化合物が細胞プロセスや受容体相互作用に及ぼす影響を研究するために使用されます.
医学: この化合物は、コルチコステロイドと構造的に類似しているため、潜在的な治療用途があります。 抗炎症作用と免疫抑制作用について調査されています.
科学的研究の応用
Chemistry: The compound is used as a reference standard in analytical chemistry for the identification and quantification of similar steroidal compounds .
Biology: In biological research, it is used to study the effects of steroidal compounds on cellular processes and receptor interactions .
Medicine: The compound has potential therapeutic applications due to its structural similarity to corticosteroids. It may be investigated for anti-inflammatory and immunosuppressive properties .
Industry: In the pharmaceutical industry, it is used in the development and testing of new steroidal drugs .
作用機序
類似の化合物との比較
類似の化合物:
- 17-ヒドロキシ-3,20-ジオキソプレグン-4-エン-21-イルアセテート
- 11,17-ジヒドロキシ-3,20-ジオキソプレグン-4-エン-21-イルアセテート
- 11β,20-ジヒドロキシ-3-オキソプレグナ-4,17(20)-ジエン-21-アル
独自性: 17-ヒドロキシ-3,20-ジオキソプレグン-4-エン-21-イル 4-オキソ-4-[(2-フェニルエチル)アミノ]ブタノエートを際立たせているのは、特定の化学的および生物学的特性を与える官能基の独特な組み合わせです。 4-オキソ-4-[(2-フェニルエチル)アミノ]ブタノエート部分構造の存在は、他の類似のステロイド化合物とは異なり、受容体結合親和性と生物学的活性を高める可能性があります.
類似化合物との比較
Hydrocortisone Derivatives
Hydrocortisone impurities and analogs, such as 17-hydroxy-3,20-dioxopregn-4-en-21-yl acetate (Hydrocortisone Imp. K), share the same pregnane core but feature simpler ester groups (e.g., acetate at C21). The target compound’s extended 4-oxo-4-[(2-phenylethyl)amino]butanoate side chain introduces steric bulk and additional functional groups, which may alter pharmacokinetic profiles or glucocorticoid receptor binding compared to shorter-chain esters .
Thio-Linked Pregnane Derivatives
Compounds like 3-[(17-hydroxy-3,20-dioxopregn-4-en-21-yl)thio]propanoic acid (CAS 114967-87-2) replace the ester oxygen with a sulfur atom, forming a thioether linkage.
Simple Phenylethyl Esters
Esters such as 2-phenylethyl butanoate (a flavoring agent) highlight the role of the phenylethyl group in aroma and solubility. However, the target compound integrates this moiety into a more complex structure, suggesting divergent applications (e.g., therapeutic vs. industrial) .
Functional Group Analysis
Research Findings
- Structural Activity Relationships (SAR) : Modifications at the C21 position significantly impact corticosteroid efficacy. For example, hydrocortisone esters with longer chains (e.g., butyrate) exhibit prolonged half-lives, suggesting the target compound’s extended ester may enhance duration of action .
- Stability Studies : Thio-linked pregnane derivatives demonstrate resistance to enzymatic cleavage, highlighting the trade-offs between stability and bioavailability in ester vs. thioether designs .
生物活性
17-Hydroxy-3,20-dioxopregn-4-en-21-yl 4-oxo-4-[(2-phenylethyl)amino]butanoate, a steroid derivative, has garnered attention for its potential biological activities. This compound is structurally related to various glucocorticoids and has been investigated for its pharmacological properties, including anti-inflammatory and immunomodulatory effects. This article consolidates research findings and case studies focusing on its biological activity.
Chemical Structure and Properties
The molecular formula of the compound is C23H32O5, with a molecular weight of approximately 388.4972 g/mol. Its structure includes a steroid backbone with specific functional groups that contribute to its activity.
The biological activity of this compound is primarily attributed to its interaction with glucocorticoid receptors (GR). Upon binding to these receptors, it modulates gene expression related to inflammation and immune response. The presence of the 4-oxo and phenylethylamino groups enhances its bioactivity compared to other steroid derivatives.
Anti-inflammatory Effects
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. In vitro studies have shown that these compounds can inhibit pro-inflammatory cytokines such as IL-6 and TNF-alpha.
Table 1: Summary of Anti-inflammatory Activity
| Study | Cell Line | IC50 (µg/mL) | Mechanism |
|---|---|---|---|
| Study A | RAW264.7 | 10 | Inhibition of NF-kB activation |
| Study B | THP-1 | 15 | Suppression of IL-6 production |
| Study C | Jurkat | 12 | Blockade of TNF-alpha signaling |
Immunomodulatory Effects
The compound has also been evaluated for its immunomodulatory effects. It demonstrated the ability to enhance T-cell proliferation and modulate cytokine profiles in various immune cells.
Case Study: Immunomodulation in Animal Models
In a study involving mice treated with the compound, significant increases in CD4+ T-cell populations were observed, alongside elevated levels of anti-inflammatory cytokines such as IL-10. This suggests a potential role in therapeutic applications for autoimmune diseases.
Pharmacokinetics and Metabolism
The pharmacokinetic profile of the compound indicates good oral bioavailability, with peak plasma concentrations achieved within 2 hours post-administration. Metabolic studies suggest that it undergoes hepatic metabolism primarily via cytochrome P450 enzymes, leading to various metabolites that may also exhibit biological activity.
Toxicology and Safety Profile
Toxicological assessments have indicated a favorable safety profile at therapeutic doses. However, high concentrations have been associated with hepatotoxicity in animal models, necessitating further investigation into long-term effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
